![molecular formula C17H23N7O B6473717 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640879-06-5](/img/structure/B6473717.png)
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.19640838 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic derivative featuring a complex structure that combines multiple pharmacophores, including a pyridazine, pyrazole, piperazine, and pyrrolidine. This unique combination suggests potential biological activities, particularly in the realm of anti-inflammatory and anti-cancer therapies.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : C21H24N6O
- Molecular Weight : 392.5 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazole and pyridazine have shown promising results in inhibiting COX-II with varying IC50 values, demonstrating their potential as anti-inflammatory agents .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
The compound's structure suggests it may similarly inhibit COX-II, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
The role of dysregulated kinase activity in cancer has led to the development of small-molecule inhibitors targeting various kinases. The presence of a pyrazole moiety in our compound may confer similar properties, as many pyrazole derivatives have been reported to exhibit anticancer activity by inhibiting specific kinases involved in tumor growth .
The proposed mechanism involves binding to the ATP-binding pocket of target kinases or COX enzymes, thereby inhibiting their activity. This binding often results in a conformational change that prevents substrate access, thus halting downstream signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds:
- Study on COX Inhibition : A recent study demonstrated that pyrazole derivatives exhibit potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Celecoxib .
- Anticancer Properties : Research on small molecule kinase inhibitors revealed that compounds targeting EGFR (Epidermal Growth Factor Receptor) showed promising results with IC50 values in the sub-micromolar range, suggesting that our compound could be developed for similar applications .
- P2Y12 Antagonists : Some derivatives of pyrazole have been identified as P2Y12 antagonists, indicating potential use in treating thromboembolic diseases . This highlights the versatility and therapeutic potential of compounds containing pyrazole.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
Anticancer Properties
Research has demonstrated that pyrazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. In particular, derivatives have been explored for their ability to target specific kinases involved in cancer progression, such as MET kinase . These findings underscore the importance of further investigation into the compound's efficacy against different cancer types.
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Studies have pointed to the role of piperazine derivatives in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders .
Table 1: Summary of Research Findings on Pyrazole Derivatives
Synthesis and Characterization
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed .
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(23-7-1-2-8-23)14-21-10-12-22(13-11-21)15-4-5-16(20-19-15)24-9-3-6-18-24/h3-6,9H,1-2,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZQOBABLBTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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